Cas no 338403-64-8 (3-4-(3-Chlorophenoxy)-3-nitrophenylacrylic Acid)

3-4-(3-Chlorophenoxy)-3-nitrophenylacrylic Acid 化学的及び物理的性質
名前と識別子
-
- 3-[4-(3-CHLOROPHENOXY)-3-NITROPHENYL]ACRYLIC ACID
- 3-4-(3-Chlorophenoxy)-3-nitrophenylacrylic Acid
-
じっけんとくせい
- ゆうかいてん: 164-165°C
3-4-(3-Chlorophenoxy)-3-nitrophenylacrylic Acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | C028120-500mg |
3-[4-(3-Chlorophenoxy)-3-nitrophenyl]acrylic Acid |
338403-64-8 | 500mg |
$ 720.00 | 2022-06-06 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD199862-5g |
3-[4-(3-Chlorophenoxy)-3-nitrophenyl]acrylic acid |
338403-64-8 | 97% | 5g |
¥4634.0 | 2023-04-07 | |
A2B Chem LLC | AI71369-10mg |
(2E)-3-[4-(3-chlorophenoxy)-3-nitrophenyl]prop-2-enoic acid |
338403-64-8 | >95% | 10mg |
$240.00 | 2024-04-20 | |
A2B Chem LLC | AI71369-5g |
(2E)-3-[4-(3-chlorophenoxy)-3-nitrophenyl]prop-2-enoic acid |
338403-64-8 | >95% | 5g |
$1624.00 | 2024-04-20 | |
A2B Chem LLC | AI71369-5mg |
(2E)-3-[4-(3-chlorophenoxy)-3-nitrophenyl]prop-2-enoic acid |
338403-64-8 | >95% | 5mg |
$214.00 | 2024-04-20 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD199862-1g |
3-[4-(3-Chlorophenoxy)-3-nitrophenyl]acrylic acid |
338403-64-8 | 97% | 1g |
¥1617.0 | 2023-04-07 | |
A2B Chem LLC | AI71369-500mg |
(2E)-3-[4-(3-chlorophenoxy)-3-nitrophenyl]prop-2-enoic acid |
338403-64-8 | >95% | 500mg |
$466.00 | 2024-04-20 | |
A2B Chem LLC | AI71369-50g |
(2E)-3-[4-(3-chlorophenoxy)-3-nitrophenyl]prop-2-enoic acid |
338403-64-8 | >95% | 50g |
$9999.00 | 2024-04-20 | |
A2B Chem LLC | AI71369-100g |
(2E)-3-[4-(3-chlorophenoxy)-3-nitrophenyl]prop-2-enoic acid |
338403-64-8 | >95% | 100g |
$18621.00 | 2024-04-20 | |
TRC | C028120-250mg |
3-[4-(3-Chlorophenoxy)-3-nitrophenyl]acrylic Acid |
338403-64-8 | 250mg |
$ 435.00 | 2022-06-06 |
3-4-(3-Chlorophenoxy)-3-nitrophenylacrylic Acid 関連文献
-
Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
-
Elena A. Baranova,Belén Albela,Mongia Saïd-Zina,Laurent Bonneviot New J. Chem., 2017,41, 6795-6809
-
Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
-
Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
-
Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
-
Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
-
Rong Sun,Xiao-Jiao Du,Chun-Yang Sun,Song Shen,Yang Liu,Yan Bao,Yan-Hua Zhu Biomater. Sci., 2015,3, 1105-1113
-
Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
-
Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
-
Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
3-4-(3-Chlorophenoxy)-3-nitrophenylacrylic Acidに関する追加情報
Introduction to 3-4-(3-Chlorophenoxy)-3-nitrophenylacrylic Acid (CAS No. 338403-64-8)
3-4-(3-Chlorophenoxy)-3-nitrophenylacrylic acid is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine. This compound, identified by its CAS number 338403-64-8, represents a class of molecules that exhibit promising properties for further development in drug discovery and therapeutic applications. The unique structural features of this molecule, including its nitro and chloro substituents, contribute to its potential as a versatile intermediate in synthetic chemistry and as a precursor for more complex pharmacophores.
The chemical structure of 3-4-(3-Chlorophenoxy)-3-nitrophenylacrylic acid consists of a phenyl ring substituted with both a nitro group and a chlorophenoxy moiety, connected to an acrylic acid side chain. This arrangement imparts distinct electronic and steric properties that make it an attractive candidate for further functionalization. The presence of the nitro group, in particular, is known to enhance the lipophilicity and metabolic stability of molecules, while the chlorophenoxy group introduces additional binding pockets for biological targets.
In recent years, there has been growing interest in developing novel compounds that can modulate biological pathways associated with inflammation, cancer, and neurodegenerative diseases. The structural motif of 3-4-(3-Chlorophenoxy)-3-nitrophenylacrylic acid aligns well with these objectives, as it combines elements that have been previously shown to interact with key enzymes and receptors involved in these processes. For instance, the nitro group has been utilized in various bioactive molecules due to its ability to influence redox signaling pathways, while the chlorophenoxy group is often found in drugs that target serine/threonine kinases.
One of the most compelling aspects of 3-4-(3-Chlorophenoxy)-3-nitrophenylacrylic acid is its potential as a scaffold for structure-activity relationship (SAR) studies. By systematically modifying the substituents on the phenyl ring or the acrylic acid side chain, researchers can explore how different chemical functionalities influence the biological activity of the molecule. This approach has been instrumental in the development of several blockbuster drugs that were derived from similar structural frameworks.
Recent advancements in computational chemistry have further enhanced the utility of 3-4-(3-Chlorophenoxy)-3-nitrophenylacrylic acid as a starting point for drug design. Molecular docking simulations and virtual screening techniques have enabled scientists to predict how this compound might interact with various biological targets with high precision. These computational methods have not only accelerated the drug discovery process but also provided valuable insights into the molecular mechanisms underlying its potential therapeutic effects.
The synthesis of 3-4-(3-Chlorophenoxy)-3-nitrophenylacrylic acid presents an interesting challenge due to the need for precise regioselectivity and functional group compatibility. Traditional synthetic routes often involve multi-step sequences that require careful optimization to ensure high yields and purity. However, recent innovations in synthetic methodologies have made it possible to access this compound more efficiently. For example, catalytic methods involving transition metal complexes have been employed to streamline certain key transformations, reducing both reaction times and byproduct formation.
In addition to its pharmaceutical applications, 3-4-(3-Chlorophenoxy)-3-nitrophenylacrylic acid has shown promise in material science research. Its ability to undergo polymerization or form coordination complexes with metal ions makes it a valuable candidate for developing novel materials with tailored properties. These materials could find applications in areas such as catalysis, sensors, and advanced coatings.
The safety profile of 3-4-(3-Chlorophenoxy)-3-nitrophenylacrylic acid is another critical consideration in its development as a pharmaceutical agent. While preliminary studies suggest that this compound is well-tolerated at moderate doses, further toxicological assessments are necessary to fully understand its potential risks. These studies will help determine appropriate dosing regimens and identify any long-term adverse effects that may need to be mitigated.
As research continues to evolve, the role of 3-4-(3-Chlorophenoxy)-3-nitrophenylacrylic acid is expected to expand beyond its current applications. New synthetic strategies may emerge that allow for greater diversification of derivatives, while advances in biotechnology could open up novel therapeutic avenues. The integration of interdisciplinary approaches—combining synthetic chemistry with computational modeling and biological testing—will be key to unlocking the full potential of this compound.
In conclusion, 338403-64-8 represents a fascinating molecule with broad implications for both medicinal chemistry and materials science. Its unique structural features and promising biological activities make it a compelling subject for further investigation. As scientists continue to explore its capabilities, 338403-64-8 is poised to play an important role in shaping the future of therapeutic interventions and advanced materials.
338403-64-8 (3-4-(3-Chlorophenoxy)-3-nitrophenylacrylic Acid) 関連製品
- 65130-18-9(Pyridine, 4-(3-nitrophenyl)-2,6-diphenyl-)
- 137337-73-6(bicyclo4.2.0octa-1,3,5-trien-7-ylmethyl methanesulfonate)
- 2092237-77-7(2-{4-methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl}propanoic acid)
- 1999904-79-8(3,4-dimethyl-1-[(oxolan-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one)
- 2171818-39-4(2-(1-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylacetyl}azetidin-3-yl)acetic acid)
- 2171730-14-4(2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxan-4-ylformamido}-3,3-dimethylbutanoic acid)
- 2764017-46-9(8-Hydrazinyl-3-(methoxymethyl)-[1,2,4]triazolo[4,3-a]pyrazine)
- 2172213-58-8(4-(cyclopropylcarbamoyl)-2,5-dimethylthiophene-3-carboxylic acid)
- 2229263-36-7(1-2-(naphthalen-1-yl)propan-2-ylcyclopropan-1-amine)
- 2171782-38-8(10-(4,4-difluorobutyl)-3,3-dimethyl-2,6-dioxa-9-azaspiro4.5decane)
